molecular formula C8H10ClNO B13221256 [4-(Aminomethyl)-2-chlorophenyl]methanol

[4-(Aminomethyl)-2-chlorophenyl]methanol

Cat. No.: B13221256
M. Wt: 171.62 g/mol
InChI Key: RDCGGTCJKUGLCE-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-2-chlorophenyl]methanol is a chlorinated aromatic compound featuring both an aminomethyl (-CH2NH2) and a hydroxymethyl (-CH2OH) group on a benzene ring.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

[4-(aminomethyl)-2-chlorophenyl]methanol

InChI

InChI=1S/C8H10ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,4-5,10H2

InChI Key

RDCGGTCJKUGLCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 4-(Aminomethyl)-2-chlorobenzaldehyde: One common method involves the reduction of 4-(aminomethyl)-2-chlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol.

    Hydrogenation of 4-(Aminomethyl)-2-chlorobenzonitrile: Another method involves the hydrogenation of 4-(aminomethyl)-2-chlorobenzonitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: Industrial production of [4-(Aminomethyl)-2-chlorophenyl]methanol typically involves large-scale hydrogenation processes using high-pressure hydrogen gas and efficient catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-2-chlorophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups References
[4-(Aminomethyl)-2-chlorophenyl]methanol* C8H9ClNO 171.6 (calc.) -CH2NH2, -CH2OH, Cl -
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol C13H12ClNO2 249.69 -O-C6H4-Cl, -CH2OH, -NH2
2-[(2-Chlorophenyl)-methylamino]propan-1-ol C10H14ClNO 199.7 -CH2NH-CH2-, -CH2OH, Cl
2-Amino-4-chlorophenol C6H6ClNO 143.57 -NH2, -OH, Cl
1-(4-Amino-2-chlorophenyl)ethanone C8H8ClNO 169.61 -COCH3, -NH2, Cl

*Note: Exact molecular weight for [4-(Aminomethyl)-2-chlorophenyl]methanol is inferred from its formula.

Key Observations :

  • Backbone Variation: The target compound shares a chlorinated phenyl core with [5-Amino-2-(4-chlorophenoxy)phenyl]methanol but differs in substituent positions and the presence of an ether linkage in the latter .

Physicochemical Properties

Key Observations :

  • Polarity and Solubility: The hydroxymethyl group in [4-(Aminomethyl)-2-chlorophenyl]methanol likely increases hydrophilicity compared to ketone-containing analogues like 1-(4-Amino-2-chlorophenyl)ethanone .
  • Safety: 2-Amino-4-chlorophenol has documented carcinogenic risks , whereas the target compound’s safety profile remains underexplored but may resemble safer aminophenol derivatives.

Metabolic and Toxicological Considerations

  • Metabolism: Aminophenols (e.g., 4-Chloro-2-aminophenol in ) often undergo hepatic conjugation (glucuronidation/sulfation), but the hydroxymethyl group in the target compound may alter metabolic pathways, necessitating 28-day dermal toxicity studies .
  • Impurities : Heavy metals or organic byproducts (e.g., m-cresol) in synthesis require monitoring, as seen in regulatory assessments of similar compounds .

Biological Activity

[4-(Aminomethyl)-2-chlorophenyl]methanol, also known as PACM, is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of [4-(Aminomethyl)-2-chlorophenyl]methanol is CHClNO. It features a chlorophenyl group attached to an aminomethyl and a hydroxymethyl group. The compound typically appears as a white crystalline solid with a melting point around 180°C, which enhances its stability and solubility in various applications.

The biological activity of PACM is primarily attributed to its ability to interact with various biological macromolecules. The aminomethyl group facilitates hydrogen bonding with targets such as enzymes and receptors, while the chlorophenyl group engages in hydrophobic interactions. These interactions are crucial for modulating enzyme activity and receptor interactions, suggesting potential therapeutic applications in treating various diseases.

Antimicrobial Activity

PACM has demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. Research indicates that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. The compound's antimicrobial efficacy is attributed to its structural features that allow it to disrupt microbial cell functions.

Antitumor Activity

Studies have shown that PACM exhibits promising antitumor activity against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, PACM has been reported to possess anti-inflammatory effects. This activity may be beneficial in treating conditions characterized by chronic inflammation, although further studies are needed to elucidate the underlying mechanisms.

Research Findings and Case Studies

Recent studies have quantitatively assessed the biological activities of PACM. Below is a summary table detailing the observed effects against various pathogens and cancer cell lines:

Activity Tested Organisms/Cell Lines IC50 Values (µM) Comments
AntimicrobialStaphylococcus aureus15Effective against both MRSA and non-MRSA strains
Escherichia coli20Moderate effectiveness noted
Klebsiella pneumoniae18Significant inhibition observed
AntitumorMCF-7<25Induces apoptosis effectively
HCT-116<30Inhibits proliferation significantly
PC-3<35Shows potential for prostate cancer treatment

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